REACTION_CXSMILES
|
C(O)(=O)C.C(OC(=O)C)(=O)C.[CH:12]1([C:21]([OH:23])=[O:22])[CH:14]([C:15]([OH:17])=[O:16])[CH:13]1[C:18]([OH:20])=O>>[O:22]=[C:21]1[O:23][C:18](=[O:20])[CH:13]2[CH:12]1[CH:14]2[C:15]([OH:17])=[O:16]
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Name
|
|
Quantity
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58.8 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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20.4 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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24.4 g
|
Type
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reactant
|
Smiles
|
C1(C(C1C(=O)O)C(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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while heating
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
concentrating the reaction solution into a half volume
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Type
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FILTRATION
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Details
|
filtering off
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Type
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WASH
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Details
|
washing them with heptane
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Type
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CUSTOM
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Details
|
drying under reduced pressure
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Name
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2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
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Type
|
product
|
Smiles
|
O=C1C2C(C2C(O1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 116 mmol | |
AMOUNT: MASS | 18.1 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |